molecular formula C22H28N2O B6111860 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide

1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide

Cat. No. B6111860
M. Wt: 336.5 g/mol
InChI Key: APRYMTBTYOAPHE-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide, also known as IBN-4, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. IBN-4 has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide may exert its biological effects by modulating the activity of ion channels, such as voltage-gated sodium channels and potassium channels. Moreover, 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators, such as prostaglandins.
Biochemical and Physiological Effects:
1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. Moreover, 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of inflammatory mediators. Additionally, 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been reported to exhibit anticonvulsant activity in various seizure models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide is its potential therapeutic applications in the treatment of inflammatory and painful conditions, as well as epilepsy. Moreover, 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide is a synthetic compound, which makes it easier to obtain and purify compared to natural products. However, one of the limitations of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide. One of the areas of interest is the development of more potent and selective analogs of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide with improved pharmacokinetic properties. Moreover, the elucidation of the exact mechanism of action of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide may provide insights into the development of novel therapeutic agents for the treatment of inflammatory and painful conditions, as well as epilepsy. Additionally, the evaluation of the safety and efficacy of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide in clinical trials may pave the way for its clinical use in the future.

Synthesis Methods

The synthesis of 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide involves the reaction of 1-benzylpiperidine-4-carboxylic acid with 2-isopropylaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been shown to possess anticonvulsant activity in various seizure models. These findings suggest that 1-benzyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide may have therapeutic potential for the treatment of inflammatory and painful conditions, as well as epilepsy.

properties

IUPAC Name

1-benzyl-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-17(2)20-10-6-7-11-21(20)23-22(25)19-12-14-24(15-13-19)16-18-8-4-3-5-9-18/h3-11,17,19H,12-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRYMTBTYOAPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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